p-Bromobenzylidene-propyl-amine
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Overview
Description
p-Bromobenzylidene-propyl-amine: is an organic compound with the molecular formula C₁₀H₁₂BrN. It is characterized by the presence of a bromine atom attached to a benzylidene group, which is further connected to a propyl-amine chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Bromobenzylidene-propyl-amine typically involves the bromination of benzylic compounds followed by the introduction of the propyl-amine group. One common method involves the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) to brominate the benzylic position. The resulting brominated intermediate is then reacted with propyl-amine under suitable conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: p-Bromobenzylidene-propyl-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imine derivatives.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Propyl-amine:
Catalysts: Various catalysts, such as acids or bases, may be used to facilitate specific reactions.
Major Products Formed:
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.
Imine Derivatives: Formed through condensation reactions with aldehydes or ketones.
Scientific Research Applications
Chemistry: p-Bromobenzylidene-propyl-amine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: In medicinal chemistry, this compound derivatives have been explored for their potential biological activities, including antitumor and antimicrobial properties . These compounds are studied for their ability to interact with biological targets and pathways.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel materials with specific properties .
Mechanism of Action
The mechanism of action of p-Bromobenzylidene-propyl-amine involves its interaction with molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the target molecule .
Comparison with Similar Compounds
p-Chlorobenzylidene-propyl-amine: Similar structure but with a chlorine atom instead of bromine.
p-Fluorobenzylidene-propyl-amine: Contains a fluorine atom
Properties
CAS No. |
54979-13-4 |
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Molecular Formula |
C10H12BrN |
Molecular Weight |
226.11 g/mol |
IUPAC Name |
1-(4-bromophenyl)-N-propylmethanimine |
InChI |
InChI=1S/C10H12BrN/c1-2-7-12-8-9-3-5-10(11)6-4-9/h3-6,8H,2,7H2,1H3 |
InChI Key |
DAKVGMUXIVYXHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN=CC1=CC=C(C=C1)Br |
Origin of Product |
United States |
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